Mal-PEG2-Val-Cit-amido-PAB-OH

Descripción general

Descripción

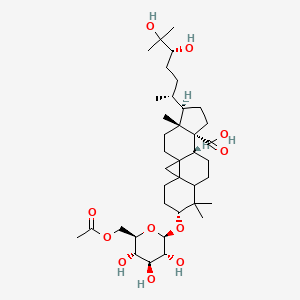

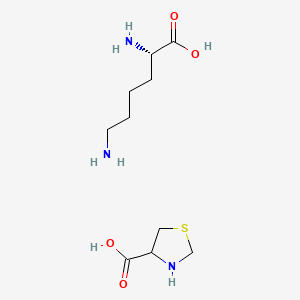

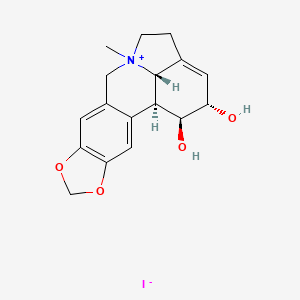

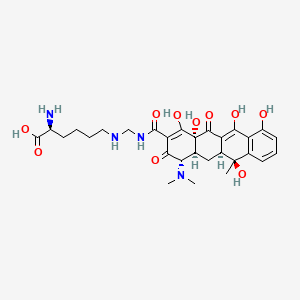

Mal-PEG2-Val-Cit-amido-PAB-OH is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . It can also be used as a PROTAC linker that can be used in the synthesis of PROTACs .

Synthesis Analysis

The synthesis of this compound involves the use of a cleavable ADC linker . This linker is used in the synthesis of antibody-drug conjugates (ADCs) and can also be used in the synthesis of PROTACs .Molecular Structure Analysis

The molecular structure of this compound consists of a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) . The molecular weight is 618.68 and the formula is C29H42N6O9 .Chemical Reactions Analysis

This compound is used in the synthesis of antibody-drug conjugates (ADCs) and PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .Physical and Chemical Properties Analysis

The molecular weight of this compound is 618.68 and the formula is C29H42N6O9 . It is recommended to store the product under the recommended conditions in the Certificate of Analysis .Aplicaciones Científicas De Investigación

Biocompatibility and Versatility : Poly(2-alkyl/aryl-2-oxazoline)s (PAOx), similar in properties to poly(ethylene glycol) (PEG), like Mal-PEG2-Val-Cit-amido-PAB-OH, are known for their biocompatibility and chemical versatility. These compounds are increasingly popular in biomedical applications due to their stealth behavior and compatibility with biological systems (Mees & Hoogenboom, 2015).

Gene Delivery : Hyperbranched poly(amido amine)s (PAAs) with functional groups such as amine and PEG are used for gene delivery. They show potential in binding plasmid DNA and have low cytotoxicity, making them suitable for gene transfection in various cell lines (Ping et al., 2013).

PEGylation in Protein Modification : PEGylation, the process of covalent attachment of PEG to biological molecules, is critical in pharmaceutical applications. Compounds like this compound are used for PEGylation, improving the stability and solubility of therapeutic proteins (Roberts et al., 2002).

Cancer-Targeted Drug Delivery : Biotin-PEG-based polymeric micelles, similar in design to this compound, are used in cancer-targeted drug delivery. They enhance cancer cell uptake and can selectively eliminate cancer cells (Chen et al., 2015).

siRNA Delivery : PEGylated poly(amido amine)s are explored for the delivery of siRNA, a therapeutic strategy. These carriers demonstrate reduced toxicity and effective gene silencing efficacy, making them promising for systemic siRNA delivery in vivo (Vader et al., 2011).

Biomedical Polymers : Polymers like this compound are used in the development of new functional polymers for medical applications, particularly in surface modification of materials and biomaterials through grafting (Ferruti & Ranucci, 1991).

Optical Properties : The introduction of PEG chains to certain poly(amido amine)s results in strong fluorescence emission, indicating potential applications in cell imaging (Wang et al., 2013).

Mecanismo De Acción

Target of Action

Mal-PEG2-Val-Cit-amido-PAB-OH is primarily used as a linker in the synthesis of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs) . The compound’s primary targets are the cysteine residues of proteins, to which it binds covalently .

Mode of Action

The compound features a maleimide group, which is reactive towards thiol groups between pH 6.5 to 7.5 . This allows it to bind covalently to free thiols on the cysteine residues of proteins . The Val-Cit dipeptide in the compound is cleaved by cellular proteases, specifically Cathepsin B .

Biochemical Pathways

The cleavage of the Val-Cit dipeptide by Cathepsin B triggers an elimination mechanism within the PAB structure of the compound . This allows for efficient payload delivery, releasing the ADC payload only within the cell .

Pharmacokinetics

The presence of a hydrophilic peg spacer in the compound likely improves its solubility in aqueous media .

Result of Action

The primary result of the compound’s action is the delivery of an ADC payload within the cell . This is achieved through the cleavage of the Val-Cit dipeptide by Cathepsin B, which is only present in the lysosome .

Action Environment

The compound’s action is influenced by the pH of the environment. The maleimide group in the compound is reactive towards thiol groups between pH 6.5 to 7.5 . Additionally, the compound’s action is dependent on the presence of Cathepsin B, which is only present in the lysosome .

Análisis Bioquímico

Biochemical Properties

Mal-PEG2-Val-Cit-amido-PAB-OH interacts with enzymes such as cathepsin B . This enzyme is present in the lysosome, ensuring that the ADC payload is released only within the cell .

Cellular Effects

The effects of this compound on cells are largely determined by the nature of the ADC or PROTAC it is part of. As a linker, it does not directly influence cell function, but it plays a crucial role in ensuring the selective delivery of the ADC payload to the target cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its cleavage by cathepsin B . This cleavage releases the ADC payload within the cell, allowing it to exert its effects .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are dependent on the stability of the ADC or PROTAC it is part of. As a linker, it does not degrade independently but is cleaved within the cell to release the ADC payload .

Dosage Effects in Animal Models

The dosage effects of this compound in animal models would be determined by the ADC or PROTAC it is part of. As a linker, it does not have direct effects, but it plays a crucial role in the delivery of the ADC payload .

Metabolic Pathways

This compound is involved in the metabolic pathway of the ADC or PROTAC it is part of. It interacts with cathepsin B, an enzyme present in the lysosome .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are determined by the ADC or PROTAC it is part of. As a linker, it does not interact with transporters or binding proteins independently .

Subcellular Localization

The subcellular localization of this compound is within the lysosome, where it is cleaved by cathepsin B . This ensures that the ADC payload is released within the cell .

Propiedades

IUPAC Name |

(2S)-5-(carbamoylamino)-2-[N-[(2S)-2-[3-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]-4-(hydroxymethyl)anilino]pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H42N6O9/c1-19(2)26(33-23(37)11-14-43-16-17-44-15-13-34-24(38)9-10-25(34)39)28(41)35(21-7-5-20(18-36)6-8-21)22(27(30)40)4-3-12-32-29(31)42/h5-10,19,22,26,36H,3-4,11-18H2,1-2H3,(H2,30,40)(H,33,37)(H3,31,32,42)/t22-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUIUTNYVVFCDIA-NVQXNPDNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N(C1=CC=C(C=C1)CO)C(CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N(C1=CC=C(C=C1)CO)[C@@H](CCCNC(=O)N)C(=O)N)NC(=O)CCOCCOCCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H42N6O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

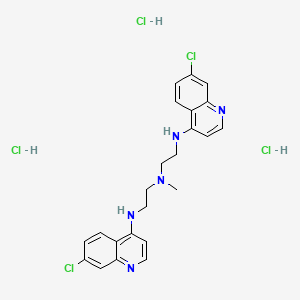

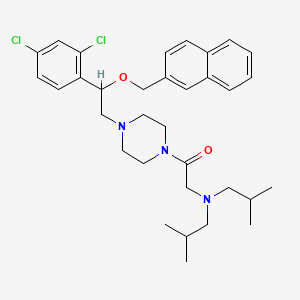

![2-[bis(2-methylpropyl)amino]-1-[4-[2-(2,4-dichlorophenyl)-2-(naphthalen-2-ylmethoxy)ethyl]piperazin-1-yl]ethanone;hydrochloride](/img/structure/B608758.png)